molecular formula C17H17N3O6S2 B2710797 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 899995-71-2

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2710797
CAS No.: 899995-71-2
M. Wt: 423.46
InChI Key: NLHIJWQMBGCHPA-UHFFFAOYSA-N
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Description

The compound "2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide" is a synthetic organic molecule featuring a benzisothiazolone core with sulfonamide and phenethylacetamide substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multi-step organic synthesis:

  • Formation of Benzisothiazolone Core: : Starting from benzoic acid derivatives, the core structure is formed through a cyclization reaction facilitated by sulfur-based reagents such as sulfur dioxide or thionyl chloride.

  • Substitution and Functional Group Introduction: : Nucleophilic substitution reactions introduce the sulfonamide and acetamide groups, often using reagents like sulfonamide derivatives and acetic anhydride under controlled conditions.

  • Coupling Reactions: : The phenethyl group can be introduced via a coupling reaction such as the Friedel-Crafts acylation, using catalysts like aluminum chloride.

Industrial Production Methods

Industrial scale production would optimize these steps for yield and cost-effectiveness, potentially involving:

  • Large-scale reactors.

  • Continuous flow chemistry for efficiency.

  • Solvent recycling systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfamoyl group, forming sulfonic acid derivatives.

  • Reduction: : Reduction can target the nitro groups if present, converting them to amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring or the acetyl group.

  • Hydrolysis: : Hydrolysis can cleave the acetamide or sulfonamide groups, especially under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Employing hydrogen gas in the presence of catalysts like palladium on carbon.

  • Substitution: : Various halogenating agents or Grignard reagents.

  • Hydrolysis: : Strong acids (like hydrochloric acid) or bases (like sodium hydroxide).

Major Products Formed

  • Sulfonic acid derivatives from oxidation.

  • Amines from reduction.

  • Halogenated or other substituted derivatives from substitution reactions.

Scientific Research Applications

This compound has numerous applications across different scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its structural characteristics.

  • Medicine: : Explored for antimicrobial or anti-inflammatory properties.

Mechanism of Action

The Mechanism by Which the Compound Exerts its Effects

  • Molecular Targets: : It may act on various enzymes or receptors, potentially inhibiting their activity by binding to their active sites.

  • Pathways Involved: : In biological systems, it could interfere with metabolic pathways involving sulfonamides or acetamides.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

This compound can be compared to other benzisothiazolone derivatives:

  • Sulfanilamide: : Shares the sulfonamide group but lacks the complex aromatic substitutions.

  • Benzo[d]isothiazol-3-one: : Similar core structure, differing in functional group attachments.

List of Similar Compounds

  • Sulfanilamide.

  • Benzo[d]isothiazol-3-one.

  • 1,1-dioxido-3-oxobenzo[d]isothiazol.

  • Phenethylamines with varying substituents.

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Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-16(21)11-20-17(22)14-3-1-2-4-15(14)28(20,25)26/h1-8H,9-11H2,(H,19,21)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHIJWQMBGCHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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